molecular formula C5H7FO4 B1301775 Dimethyl fluoromalonate CAS No. 344-14-9

Dimethyl fluoromalonate

Cat. No.: B1301775
CAS No.: 344-14-9
M. Wt: 150.1 g/mol
InChI Key: ZVXHZSXYHFBIEW-UHFFFAOYSA-N
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Description

Dimethyl fluoromalonate (DMF) is an organic compound with the chemical formula C3H4O2F2. It is a colorless, volatile liquid that is widely used in organic synthesis and as a reagent in scientific research. DMF is also known as dimethyl malonate difluoride and has a molecular weight of 108.05 g/mol. It is soluble in water and most organic solvents, and is stable under normal laboratory conditions.

Scientific Research Applications

  • Synthesis of Fluorinated Compounds : Dimethyl fluoromalonate is used in the synthesis of various fluorinated compounds. It has been utilized to prepare 2-fluoromalonic esters and related compounds from hexafluoropropene, which were then used to create 1H-3-fluoro-1,5-dibenzodiazepin-2,4(3H,5H)-diones (Ishikawa, Takaoka, & Ibrahim, 1984). Additionally, dialkyl fluoromalonates prepared from this compound have been used for synthesizing dialkyl α-fluoroalkylmalonates and 5-fluorobarbituric acid derivatives (Ishikawa & Takaoka, 1981).

  • Catalysis and Organic Synthesis : The compound is utilized in palladium(0)-catalyzed allylation reactions, where it reacts with allylic carbonates under neutral conditions to give SN2 allylation products. This method has been enhanced under basic conditions, resulting in increased yield (Kawasaki & Kitazume, 1999).

  • Battery Technology : In the field of battery technology, bis(trimethylsilyl) 2-fluoromalonate derivatives have been explored as additives for high-voltage lithium-ion batteries. These additives showed improved capacity retention and prevented the formation of thick solid electrolyte interphase films on electrode surfaces (Lyu et al., 2019).

  • Fluorinated Heterocyclic Compounds Synthesis : this compound is used in the synthesis of monofluorinated nitrogen-containing heterocyclic compounds, employing it as a monofluoroalkyl radical precursor in electrochemical reactions (Lv et al., 2023).

  • Fluorine-Containing Pharmaceutical Intermediates : It also serves as a key intermediate in the synthesis of potentially useful compounds for fluorocarbapenems, a class of antibiotics (Ihara et al., 1993).

Safety and Hazards

Dimethyl fluoromalonate is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Dimethyl fluoromalonate is a complex compound with a variety of potential targets. One of the primary targets of this compound is the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . This pathway is activated in response to oxidative stress .

Mode of Action

It is believed to involve the degradation of this compound to its active metabolite, monomethyl fumarate (mmf) . Both this compound and MMF up-regulate the Nrf2 pathway . This leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

This compound affects several biochemical pathways. It is believed to affect metabolic pathways involved in mitochondrial activity, such as the citric acid cycle . It also influences the synthesis of catecholamines and serotonin by changing the levels of their respective precursors .

Pharmacokinetics

It is known that after oral intake, this compound is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine . Both this compound and its primary metabolite MMF are believed to be responsible for its therapeutic effect .

Result of Action

The result of the action of this compound is a decrease in the number of lymphocytes due to apoptosis and activation of the Nrf2-dependent and independent anti-oxidant pathway in the CNS . This leads to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effect on the blood-brain barrier .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds, pH levels, temperature, and other factors can affect the stability, efficacy, and action of this compound . .

Biochemical Analysis

Biochemical Properties

Dimethyl fluoromalonate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions that involve the transfer of fluorine atoms. For instance, it is known to interact with enzymes such as malonate decarboxylase, which catalyzes the decarboxylation of malonate derivatives. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the production of fluorinated organic compounds .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it has been shown to impact cell signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been found to inhibit the activity of certain dehydrogenases, thereby affecting the overall metabolic flux within cells. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It participates in pathways such as the tricarboxylic acid (TCA) cycle, where it can be converted into intermediates that are further utilized in energy production and biosynthesis. The compound’s interaction with enzymes like malonate decarboxylase and other dehydrogenases plays a crucial role in its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within different cellular compartments are influenced by these interactions, affecting its overall bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it participates in metabolic reactions and influences mitochondrial function. The subcellular localization of this compound is essential for understanding its precise role in cellular processes .

Properties

IUPAC Name

dimethyl 2-fluoropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXHZSXYHFBIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371844
Record name DIMETHYL FLUOROMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-14-9
Record name DIMETHYL FLUOROMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl fluoromalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary reaction dimethyl fluoromalonate undergoes in the context of synthesizing 1-fluorocarbapenem derivatives?

A1: this compound participates in a nucleophilic displacement reaction with 4-acetoxyazetidin-2-one in the presence of a strong base, lithium hexamethyldisilazide. [] This reaction leads to the formation of a key intermediate (compound 7 in the study) which can be further modified to achieve the desired 1-fluorocarbapenem precursors. [] You can find the details of this reaction in the paper titled "Synthesis of potentially useful intermediates for 1-fluorocarbapenems" [].

Q2: How does the reactivity of this compound differ depending on the reaction conditions and the acylating agent used?

A2: Research shows that this compound exhibits different reactivity patterns depending on the reaction conditions and the specific acylating agent used. [] With carboxylic acid halides, it predominantly undergoes C-acylation, leading to the formation of C-acyl derivatives. [] In contrast, when reacting with ethyl ethoxyalylfluoroacetate, O-acylation is favored, resulting in O-acyl derivatives. [] These differences in reactivity highlight the versatile nature of this compound in organic synthesis. You can explore this further in the paper "Acylation of compounds containing an active fluoromethylene group." []

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